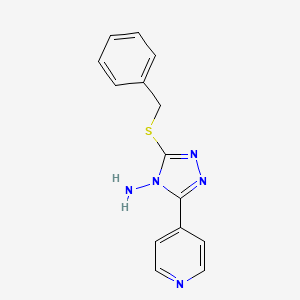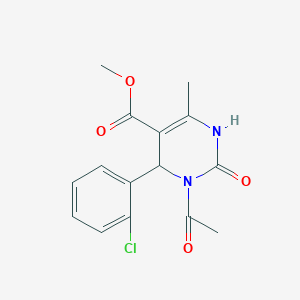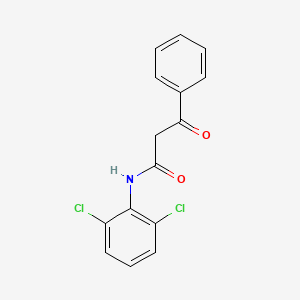![molecular formula C26H24ClN3O B12155301 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12155301.png)
9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, featuring a chloro group and a pentyloxybenzyl moiety, contributes to its distinct chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and isatin.
Formation of Indoloquinoxaline Core: The initial step involves the condensation of 2-nitroaniline with isatin to form the indoloquinoxaline core. This reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions.
Chlorination: The indoloquinoxaline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 9-position.
Introduction of Pentyloxybenzyl Group: The final step involves the alkylation of the chlorinated indoloquinoxaline with 2-(pentyloxy)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group at the 9-position can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced indoloquinoxaline derivatives.
Substitution: Amino or thio-substituted indoloquinoxaline derivatives.
科学研究应用
Chemistry
In chemistry, 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in studies related to its anticancer and antimicrobial activities. It has been tested against various cancer cell lines and pathogenic microorganisms, demonstrating significant cytotoxic and inhibitory effects.
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with DNA and proteins makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it may inhibit key enzymes involved in cellular processes, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound without the chloro and pentyloxybenzyl groups.
9-fluoro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with similar properties.
6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline: Lacks the chloro group but retains the pentyloxybenzyl moiety.
Uniqueness
The presence of both the chloro group and the pentyloxybenzyl moiety in 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline imparts unique chemical and biological properties. These modifications enhance its reactivity and biological activity compared to its analogs, making it a valuable compound for research and development.
属性
分子式 |
C26H24ClN3O |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
9-chloro-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H24ClN3O/c1-2-3-8-15-31-24-12-7-4-9-18(24)17-30-23-14-13-19(27)16-20(23)25-26(30)29-22-11-6-5-10-21(22)28-25/h4-7,9-14,16H,2-3,8,15,17H2,1H3 |
InChI 键 |
SQVMGMMAFKSQCA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(4-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155224.png)
![Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate](/img/structure/B12155228.png)
![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12155233.png)
![N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12155236.png)

![2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12155252.png)
![Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12155253.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide](/img/structure/B12155258.png)

![(2-{(Z)-[2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12155274.png)
![4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B12155277.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12155295.png)
![3-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12155303.png)
